Cas no 1806749-11-0 (Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

エチル5-メトキシ-4-ニトロ-2-(トリフルオロメトキシ)ピリジン-3-カルボキシレートは、高度に機能化されたピリジン誘導体であり、有機合成中間体として重要な役割を果たします。この化合物は、5位のメトキシ基、4位のニトロ基、2位のトリフルオロメトキシ基、および3位のエステル基という複数の反応性官能基を有しており、多様な化学変換が可能です。特に、医薬品や農薬の合成における中間体としての利用価値が高く、その特異な電子求引性基(トリフルオロメトキシ基とニトロ基)により、求電子反応や求核置換反応に対して優れた反応性を示します。また、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業的製造まで幅広く適用可能です。

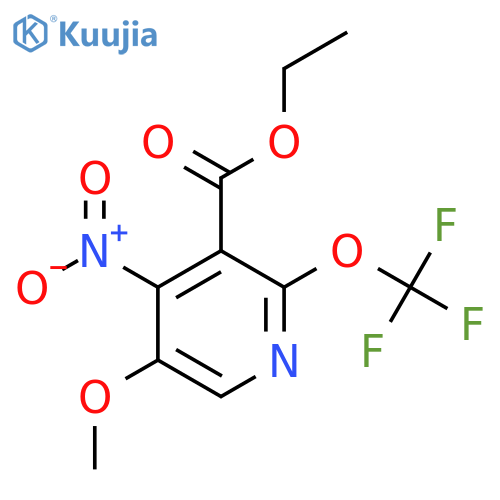

1806749-11-0 structure

商品名:Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate

CAS番号:1806749-11-0

MF:C10H9F3N2O6

メガワット:310.183473348618

CID:4838340

Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate

-

- インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)6-7(15(17)18)5(19-2)4-14-8(6)21-10(11,12)13/h4H,3H2,1-2H3

- InChIKey: VDMHBTPVFVCJQW-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C(=O)OCC)=C(C(=CN=1)OC)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 386

- トポロジー分子極性表面積: 104

- 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029088058-1g |

Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate |

1806749-11-0 | 97% | 1g |

$1,579.40 | 2022-03-31 |

Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1806749-11-0 (Ethyl 5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬